(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol
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Overview
Description
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a methanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol typically involves the reaction of 5-fluoro-2-(pyridin-4-yl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-(pyridin-4-yl)benzaldehyde or 5-fluoro-2-(pyridin-4-yl)benzoic acid.
Reduction: Formation of 5-fluoro-2-(pyridin-4-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable properties .
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxypyridine-4-boronic acid
- 5-Fluoro-2-methoxyisonicotinaldehyde
- Methyl 5-fluoro-2-methoxyisonicotinate
- 5-Fluoro-2-methoxypyridine-3-carboxaldehyde
- ®-1-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-amine
Uniqueness
(5-Fluoro-2-(pyridin-4-yl)phenyl)methanol stands out due to its combination of a fluorine atom, a pyridine ring, and a phenyl group with a methanol substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(5-fluoro-2-pyridin-4-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-7,15H,8H2 |
InChI Key |
LJEXCRDTMXXXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C2=CC=NC=C2 |
Origin of Product |
United States |
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